molecular formula C18H23FN2O4 B6349106 4-(4-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-99-4

4-(4-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349106
CAS No.: 1326810-99-4
M. Wt: 350.4 g/mol
InChI Key: BQLFSKJHOVLHSE-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C18H23FN2O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.16418538 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(4-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure, which is anticipated to confer distinct biological activities. This article explores the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23FN2O4, with a molecular weight of approximately 398.43 g/mol. The presence of a fluorobenzoyl group and a diazaspiro framework contributes to its potential pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Compounds with spirocyclic structures have shown promise in modulating inflammatory pathways.
  • Anticancer properties : Some studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Receptor modulation : The unique structure may enhance binding affinity to specific biological targets, particularly chemokine receptors.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Binding Affinity : The spirocyclic structure may facilitate stronger interactions with target proteins, enhancing therapeutic efficacy.
  • Functional Group Influence : The fluorobenzoyl moiety can affect lipophilicity and receptor binding characteristics, potentially leading to improved pharmacokinetics.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Study on Anti-inflammatory Activity :
    • A compound structurally related to 4-(4-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
  • Anticancer Screening :
    • In vitro assays showed that derivatives of the diazaspiro framework exhibited cytotoxicity against various cancer cell lines, indicating that modifications in the substituent groups could enhance anticancer activity .
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the compound has a high binding affinity for specific targets involved in cancer progression and inflammation, supporting its potential as a lead candidate for drug development .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in substituents impact biological activity:

Compound NameStructural FeaturesUnique Properties
8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidBenzyl group instead of propylPotentially different pharmacokinetics
4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decaneMethyl group instead of propylEnhanced lipophilicity
2-(2-Fluorobenzoyl)-8-propyl-1,3-diazaspiro[4.5]decaneDifferent diaza frameworkAltered biological interactions

Scientific Research Applications

Overview

4-(4-Fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry and material science. This compound is characterized by its molecular formula and weight, which influence its chemical properties and biological activities.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Anti-inflammatory Properties : The compound's structure may enhance its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, attributed to its ability to interact with specific cancer-related targets and pathways.

Pharmacological Studies

Interaction studies are critical for understanding the pharmacological profile of this compound. These studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to various receptors can provide insights into its therapeutic potential.
  • Mechanism of Action Investigations : Understanding how the compound exerts its effects at the molecular level is essential for drug development.

Material Science

The unique structural characteristics of this compound can also be leveraged in material science applications:

  • Polymer Synthesis : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing mechanical properties or thermal stability.
  • Nanotechnology : Its unique structure may allow for applications in nanomaterials, including drug delivery systems that utilize spirocyclic compounds for targeted therapy.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds can provide additional insights into the unique properties and applications of this compound:

Compound NameStructural FeaturesUnique Properties
8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acidBenzyl group instead of propylPotentially different pharmacokinetics
4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decaneMethyl group instead of propylEnhanced lipophilicity
2-(2-Fluorobenzoyl)-8-propyl-1,3-diazaspiro[4.5]decaneDifferent diaza frameworkAltered biological interactions

This table illustrates how variations in substituents can significantly affect biological activity and application potential.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4/c1-2-9-20-10-7-18(8-11-20)21(15(12-25-18)17(23)24)16(22)13-3-5-14(19)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLFSKJHOVLHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.